molecular formula C5H6ClNS B8137151 4-(Chloromethyl)-3-methyl-1,2-thiazole

4-(Chloromethyl)-3-methyl-1,2-thiazole

Cat. No.: B8137151
M. Wt: 147.63 g/mol
InChI Key: NAQCBYNVOXNMLO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methyl-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position. Thiazoles are known for their presence in various biologically active molecules and their utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-methyl-1,2-thiazole typically involves the chloromethylation of 3-methyl-1,2-thiazole. One common method includes the reaction of 3-methyl-1,2-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and reagent control, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-methyl-1,2-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted thiazoles.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products:

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

4-(Chloromethyl)-3-methyl-1,2-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactive chloromethyl group, which allows for further functionalization.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methyl-1,2-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting normal cellular functions and leading to antimicrobial effects .

Comparison with Similar Compounds

    4-(Chloromethyl)-1,2-thiazole: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methyl-1,2-thiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Methyl-1,2-thiazole: Lacks the chloromethyl group, affecting its potential for further functionalization.

Uniqueness: 4-(Chloromethyl)-3-methyl-1,2-thiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activities. The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-(chloromethyl)-3-methyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQCBYNVOXNMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17265-67-7
Record name 4-(chloromethyl)-3-methyl-1,2-thiazole
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